molecular formula C15H23N B7813157 4-tert-butyl-N-cyclopentylaniline

4-tert-butyl-N-cyclopentylaniline

Cat. No.: B7813157
M. Wt: 217.35 g/mol
InChI Key: IZHIGQINZBPTRR-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-cyclopentylaniline is a tertiary aniline derivative characterized by a tert-butyl substituent at the para position of the benzene ring and a cyclopentyl group attached to the nitrogen atom. This structure confers unique steric and electronic properties:

  • Steric Effects: The bulky tert-butyl and cyclopentyl groups create significant steric hindrance, influencing reactivity and intermolecular interactions.
  • Electronic Effects: The electron-donating tert-butyl group enhances the electron density of the aromatic ring, while the cyclopentyl group modulates the basicity of the amine.

Properties

IUPAC Name

4-tert-butyl-N-cyclopentylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-15(2,3)12-8-10-14(11-9-12)16-13-6-4-5-7-13/h8-11,13,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHIGQINZBPTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-tert-Butyl-N-cyclopentylaniline has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-tert-Butyl-N-cyclopentylaniline is similar to other compounds such as 4-tert-butylbenzenamine and 4-tert-butyl-N-cyclohexylaniline. its unique cyclopentyl group imparts distinct chemical and physical properties that differentiate it from these compounds. The presence of the cyclopentyl group can influence its reactivity, solubility, and biological activity.

Comparison with Similar Compounds

Research Findings and Challenges

  • Solubility: Bulky substituents generally improve solubility in non-polar solvents. For example, N,N-di-tert-butyl-4-tert-butylaniline is a liquid, whereas 4-tert-butyl-2-nitrophenol is a solid due to hydrogen bonding.
  • Thermal Stability : tert-Butyl groups enhance thermal stability. Poly-TPD retains conductivity up to 150°C, suggesting the target compound could withstand moderate temperatures.
  • Synthetic Limitations : Multi-step synthesis and purification challenges arise with highly substituted anilines, particularly for asymmetrical structures like the target compound.

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